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Compound of Interest

Compound Name: 4-(2-Chloroethyl)morpholine

Cat. No.: B1582488

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-
Chloroethyl)morpholine and its hydrochloride salt, crucial intermediates in the synthesis of
various pharmaceuticals. The document outlines the methodologies for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the
available spectral information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
data for 4-(2-Chloroethyl)morpholine hydrochloride.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 4-(2-Chloroethyl)morpholine hydrochloride provides information on
the chemical environment of the hydrogen atoms in the molecule.

Table 1: *H NMR Chemical Shifts for 4-(2-Chloroethyl)morpholine Hydrochloride
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Chemical Shift (8)

Coupling Constant

Protons . Multiplicity .
in ppm (J) in Hz

H-2', H-6' .

) ~3.99 Multiplet
(Morpholine)
H-3', H-5'

) ~3.64 Multiplet
(Morpholine)
-CHz-Cl (Ethyl) ~4.0 Triplet
-N-CHz- (Ethyl) ~3.5 Triplet

Note: Data acquired in D20 at 400 MHz.[1] The specific multiplets for the morpholine protons

are complex and often overlap.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments within the molecule. While

specific peak-by-peak data is not readily available in the public domain, typical chemical shift

ranges for similar structures are presented below.

Table 2: Estimated *3C NMR Chemical Shifts for 4-(2-Chloroethyl)morpholine Hydrochloride

Carbon Atom

Estimated Chemical Shift (8) in ppm

C-2', C-6' (Morpholine, -CH2-0O-) 60 - 70
C-3', C-5' (Morpholine, -CH2-N-) 45 - 55
-CH2-ClI (Ethyl) 40 - 50
-N-CH:- (Ethyl) 50 - 60

Note: These are estimated values based on typical chemical shifts for morpholine and

chloroalkane moieties.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 4-(2-
Chloroethyl)morpholine hydrochloride exhibits characteristic peaks corresponding to its

structural features.

Table 3: Key IR Absorption Bands for 4-(2-Chloroethyl)morpholine Hydrochloride

Wavenumber (cm—?) Functional Group Vibrational Mode
2850 - 3000 C-H (Alkyl) Stretching

2400 - 2700 N-H* (Amine salt) Stretching

1450 - 1470 C-H (Alkyl) Bending

1115 C-O-C (Ether) Stretching

650 - 750 C-Cl Stretching

Note: The broad absorption in the 2400-2700 cm~1! range is characteristic of a secondary

amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of the free base, 4-(2-
Chloroethyl)morpholine, provides valuable information about its molecular weight and
fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of 4-(2-Chloroethyl)morpholine

miz Proposed Fragment
149/151 [M]* (Molecular lon)
100 [M - CH2CIJ*

56 [C3HsN]*

42 [C2HaN]*
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Note: The presence of the chlorine isotope (3*Cl and 37Cl) results in M+2 peaks for chlorine-
containing fragments.

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Chloroethyl)morpholine
hydrochloride in a suitable deuterated solvent (e.g., D20, DMSO-ds). Transfer the solution to
an NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H and 3C NMR
spectra using a standard pulse program. For 13C NMR, a proton-decoupled sequence is
typically used to simplify the spectrum.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase the resulting spectrum and reference it to an internal standard (e.g., TMS
or the residual solvent peak).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Grind a small amount of 4-(2-Chloroethyl)morpholine
hydrochloride with dry potassium bromide (KBr) powder. Press the mixture into a thin,
transparent pellet using a hydraulic press.

» Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record
the spectrum, typically in the range of 4000 to 400 cm™1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of 4-(2-Chloroethyl)morpholine into the
mass spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography (GC).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
proposed fragmentation pathway for 4-(2-Chloroethyl)morpholine.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed mass spectral fragmentation of 4-(2-Chloroethyl)morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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